Methyl aminolevulinate

Descripción general

Descripción

El aminolevulinato de metilo es un compuesto que se utiliza principalmente en la terapia fotodinámica. Es un profármaco que se metaboliza a protoporfirina IX, un fotosensibilizador. Este compuesto se comercializa con el nombre de Metvix y se utiliza para tratar los cánceres de piel no melanoma, incluido el carcinoma de células basales .

Métodos De Preparación

El aminolevulinato de metilo se sintetiza mediante la esterificación del ácido 5-aminolevulínico. La reacción implica el uso de metanol y un catalizador ácido para producir el éster metílico. Los métodos de producción industrial normalmente implican procesos de esterificación a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

El aminolevulinato de metilo se somete a varios tipos de reacciones químicas:

Oxidación: Puede oxidarse para formar protoporfirina IX, que es un paso clave en su activación como fotosensibilizador.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el oxígeno y la luz, que son esenciales para su activación en la terapia fotodinámica. El principal producto formado a partir de estas reacciones es la protoporfirina IX .

Aplicaciones Científicas De Investigación

El aminolevulinato de metilo tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos de porfirina.

Biología: Se estudia su papel en los procesos celulares y su capacidad para inducir la muerte celular en las células diana.

Medicina: Su principal aplicación es en la terapia fotodinámica para tratar los cánceres de piel y otras afecciones dermatológicas.

Industria: Se utiliza en el desarrollo de nuevos protocolos y formulaciones de terapia fotodinámica

Mecanismo De Acción

El mecanismo de acción del aminolevulinato de metilo implica su conversión a protoporfirina IX tras la aplicación tópica. La protoporfirina IX se acumula en las lesiones cutáneas tratadas y, al exponerse a la luz de la longitud de onda adecuada, produce oxígeno singlete. Este oxígeno singlete provoca daños en los compartimentos celulares, especialmente las mitocondrias, lo que lleva a la muerte celular. Los objetivos moleculares incluyen orgánulos celulares y vías implicadas en la apoptosis .

Comparación Con Compuestos Similares

El aminolevulinato de metilo se suele comparar con el ácido 5-aminolevulínico, otro compuesto utilizado en la terapia fotodinámica. Si bien ambos compuestos son eficaces, el aminolevulinato de metilo es más liposoluble, lo que le permite penetrar de forma más eficaz en el entorno rico en lípidos del sebo. Esto lo hace particularmente útil para tratar afecciones como el acné vulgar. Otros compuestos similares incluyen el éster metílico del ácido aminolevulínico y el delta-aminolevulinato de metilo .

Actividad Biológica

Methyl aminolevulinate (MAL) is a synthetic porphyrin precursor that plays a significant role in photodynamic therapy (PDT), particularly for the treatment of non-hyperkeratotic, non-pigmented actinic keratosis and superficial basal cell carcinoma. This article delves into the biological activity of MAL, examining its mechanisms, efficacy, and clinical applications, supported by data tables and case studies.

MAL acts as a prodrug that is metabolized into protoporphyrin IX (PpIX), a potent photosensitizer. Upon application to the skin lesions, MAL accumulates in the target tissues. When exposed to specific wavelengths of light (typically red light), PpIX generates reactive oxygen species (ROS), including singlet oxygen, which leads to cellular damage and apoptosis in malignant cells. The mechanism can be summarized as follows:

- Application : MAL cream is applied to the affected area.

- Metabolism : MAL is converted to PpIX within the cells.

- Light Activation : Exposure to light activates PpIX, producing ROS.

- Cell Death : ROS induce oxidative stress leading to cell death.

Efficacy in Clinical Studies

MAL has been extensively studied for its efficacy in treating actinic keratosis and basal cell carcinoma. Below is a summary of findings from relevant studies:

Case Studies

-

Actinic Keratosis Treatment :

A retrospective study evaluated patients with multiple actinic keratoses treated with MAL-PDT. The results showed a significant reduction in lesion counts post-treatment, with a high patient satisfaction rate regarding cosmetic outcomes. -

Superficial Basal Cell Carcinoma :

In a clinical trial comparing MAL-PDT to traditional surgical methods, patients receiving MAL-PDT exhibited comparable long-term clearance rates with fewer adverse effects, highlighting its potential as a non-invasive treatment option.

Biological Activity Insights

Research indicates that the biological activity of MAL is influenced by several factors:

- Concentration and Exposure Time : Optimal concentrations (e.g., 0.5 mM) and exposure times (e.g., 5 hours) have been determined for maximum efficacy in PDT protocols .

- Cellular Response : Different cell lines exhibit varying sensitivity to MAL-PDT, suggesting that individual tumor characteristics may influence treatment outcomes .

- Adverse Effects : While generally well-tolerated, some patients may experience localized erythema or swelling post-treatment, which are typically transient .

Propiedades

IUPAC Name |

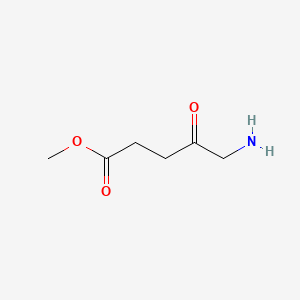

methyl 5-amino-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUAYBAIHCDHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048570 | |

| Record name | Methyl aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 2.20e+02 g/L | |

| Record name | Methyl aminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Photosensitization following application of methyl aminolevulinate cream occurs through the metabolic conversion of methyl aminolevulinate (prodrug) to photoactive porphyrins (PAP), which accumulates in the skin lesions to which the cream has been applied. When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen. The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals. | |

| Record name | Methyl aminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33320-16-0 | |

| Record name | Methyl aminolevulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33320-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl aminolevulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl aminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL AMINOLEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.